molecular formula C14H13N3O2 B2656628 1-benzoyl-3-[(pyridin-3-yl)methyl]urea CAS No. 534560-26-4

1-benzoyl-3-[(pyridin-3-yl)methyl]urea

Cat. No.: B2656628
CAS No.: 534560-26-4
M. Wt: 255.277
InChI Key: XBRYAWBQLAPDPH-UHFFFAOYSA-N
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Description

1-Benzoyl-3-[(pyridin-3-yl)methyl]urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a benzoyl group attached to a urea moiety, which is further substituted with a pyridin-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzoyl-3-[(pyridin-3-yl)methyl]urea can be synthesized through a multi-step process involving the reaction of benzoyl chloride with 3-aminomethylpyridine, followed by the addition of isocyanate. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyl-3-[(pyridin-3-yl)methyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The urea moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-Benzoyl-3-[(pyridin-3-yl)methyl]urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-benzoyl-3-[(pyridin-3-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

1-Benzoyl-3-[(pyridin-3-yl)methyl]urea can be compared with other similar compounds, such as:

    1-Benzoyl-3-(pyridin-2-yl)thiourea: Similar structure but contains a thiourea moiety instead of urea.

    1-Benzoyl-3-(pyridin-4-yl)methylurea: Similar structure but with the pyridine ring substituted at the 4-position.

    1-Benzoyl-3-(pyridin-2-yl)methylurea: Similar structure but with the pyridine ring substituted at the 2-position.

These compounds share structural similarities but may exhibit different chemical reactivity and biological activity due to variations in their substituent positions and functional groups.

Properties

IUPAC Name

N-(pyridin-3-ylmethylcarbamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c18-13(12-6-2-1-3-7-12)17-14(19)16-10-11-5-4-8-15-9-11/h1-9H,10H2,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRYAWBQLAPDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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